[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)6-13-3-1-2-7(4-12)5-13;;/h7H,1-6,12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACIXJZQCARNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine intermediates, followed by cyclization and reduction steps . The reaction conditions often require the presence of a catalyst, such as an iron complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent transformation into the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmacological Applications
The incorporation of trifluoromethyl groups into organic compounds has been linked to enhanced biological activity. The following sections detail specific applications of this compound in medicinal chemistry.
Antidepressant Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit increased potency in the inhibition of neurotransmitter uptake. For instance, studies have shown that the presence of a trifluoromethyl group can enhance the inhibition of serotonin uptake, which is crucial for developing antidepressants .
Antiviral Properties
The compound has been explored for its potential in antiviral therapies. Its structural similarity to known antiviral agents suggests that it may interact effectively with viral proteins, thereby inhibiting viral replication. This is particularly relevant in the context of developing treatments for diseases caused by retroviruses .
Neuroprotective Effects
Preliminary studies suggest that [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride may have neuroprotective properties. This could be beneficial in treating neurodegenerative diseases where oxidative stress plays a significant role .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoroethyl halides. The resulting product can be modified further to enhance its pharmacological profile or to create derivatives with specific therapeutic effects.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Piperidine reacts with trifluoroethyl bromide to form the core structure. |
| 2 | Amine Formation | The introduction of methanamine creates the final dihydrochloride salt form. |
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
- Study on Antidepressant Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant antidepressant-like effects in animal models, suggesting its potential as a new therapeutic agent .
- Antiviral Research : Another research effort focused on synthesizing analogs of this compound for use against viral pathogens. The results indicated promising antiviral activity against specific strains of retroviruses, warranting further investigation into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins, potentially modulating their activity. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride:
1-[2-(3-Pyridinyl)phenyl]methanamine dihydrochloride (CAS: 859833-18-4)
- Molecular Formula : C₁₂H₁₄Cl₂N₂ (MW: 257.16)
- Key Features : Aromatic pyridinyl-phenyl group linked to a methanamine backbone. Unlike the target compound, it lacks the piperidine ring and trifluoroethyl group, resulting in lower molecular weight and distinct electronic properties due to aromatic conjugation.
- Applications : Likely explored for CNS-targeted activity due to the pyridine moiety, which often enhances receptor binding .
1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride
- Molecular Formula : C₉H₁₃ClN₂ (MW: 215.68)
- Key Features: Piperidine ring substituted with a methoxypyridinyl group.
- Distinction : Absence of fluorine atoms reduces lipophilicity, which may limit blood-brain barrier penetration compared to the trifluoroethyl analog .
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 1138011-22-9)
- Molecular Formula : C₇H₈ClF₃N₂ (MW: 228.6)
- Key Features : Trifluoroethylamine group directly attached to a pyridine ring. Shares the trifluoroethyl motif with the target compound but lacks the piperidine scaffold, leading to a simpler structure and lower molecular weight.
2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride (CAS: 1018307-27-1)
- Molecular Formula : C₈H₁₉ClN₂O₂S (MW: 234.76)
- Key Features : Piperidine ring with a sulfonyl group and ethylamine side chain. The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-deficient trifluoroethyl group in the target compound.
- Functional Impact : Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to halogenated alkyl chains .
Structural and Functional Comparison Table
Key Differentiators of the Target Compound
Piperidine Scaffold : The bicyclic amine structure may confer selectivity for neurological targets (e.g., sigma or opioid receptors) over simpler aromatic amines .
Dihydrochloride Salt : Improves aqueous solubility relative to freebase forms, aiding in formulation for in vitro studies .
Research Implications and Gaps
- Synthetic Routes : describes reductive amination strategies for similar piperidine derivatives, suggesting viable pathways for scaled synthesis .
- Comparative Advantages : The trifluoroethyl-piperidine motif may offer superior CNS penetration compared to sulfonyl or methoxy analogs, but empirical validation is required.
Biological Activity
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride (CAS No. 1820648-49-4) is a novel compound that has garnered interest in the pharmaceutical field due to its unique structural properties and potential biological activities. The trifluoroethyl group is known to enhance the pharmacokinetic profiles of compounds, potentially leading to improved efficacy and safety profiles in therapeutic applications.
- Molecular Formula : C8H16ClF3N2
- Molecular Weight : 232.68 g/mol
- Appearance : White powder
- Storage Conditions : Room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.
Pharmacological Studies
Recent studies have indicated that compounds containing trifluoroethyl groups may exhibit enhanced biological activity compared to their non-fluorinated counterparts. The following table summarizes findings from various studies on the biological activity of similar compounds:
| Compound | Target | IC50 Value (μM) | Observations |
|---|---|---|---|
| Trifluoromethyl analog | 5-HT uptake inhibition | 0.5 | Increased potency compared to non-fluorinated analogs |
| Trifluoromethyl piperidine derivative | Reverse transcriptase | 0.1 | Significant improvement in enzyme inhibition |
| Similar piperidine derivatives | MDA-MB-231 TNBC cells | 0.126 | Selective inhibition with minimal effect on normal cells |
Case Studies
- Antiviral Activity : A study demonstrated that a related trifluoromethyl compound exhibited potent antiviral effects against influenza strains, showing a viral load reduction in infected mice models . This suggests potential applications for this compound in antiviral therapies.
- Cancer Research : In research focusing on triple-negative breast cancer (TNBC), compounds with similar structures showed significant inhibition of cell proliferation and metastasis in animal models . The selective toxicity towards cancer cells while sparing normal cells indicates a promising therapeutic window.
- Toxicity Studies : Safety assessments indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a favorable safety profile for further development .
Q & A
Advanced Research Question
- Docking Simulations (AutoDock Vina) : Predict binding modes with cytochrome P450 enzymes .
- QSAR Models : Estimate acute toxicity (LD₅₀) using ADMET predictors .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
Data Insight :
Predicted hepatotoxicity risk = 22% (compared to 45% for analog without trifluoroethyl group) .
How should researchers handle this compound’s instability under basic conditions during experimental design?
Basic Research Question
- pH Control : Maintain reaction pH < 8.0 to prevent dehydrohalogenation .
- Storage : Store at 2–8°C in amber vials under nitrogen to avoid hydrolysis .
- Alternative Solvents : Use tert-butanol or THF instead of aqueous bases .
What strategies are used to differentiate its biological activity from structurally similar piperidine derivatives?
Advanced Research Question
- SAR Studies : Compare IC₅₀ values against analogs (e.g., 3-trifluoromethyl vs. 4-methoxy substitutions) .
- Selectivity Profiling : Screen against a panel of 50+ GPCRs and ion channels (Eurofins assays) .
Advanced Research Question
- In Silico Tools : Use ProTox-II or LAZAR to predict acute/chronic toxicity .
- In Vitro Assays : Conduct Ames tests (mutagenicity) and hERG channel inhibition studies .
- Collaborative Studies : Share data via platforms like OpenTGx to build community datasets .
What synthetic impurities are commonly observed, and how are they controlled?
Basic Research Question
- Major Impurities : Unreacted trifluoroethyl bromide (retention time = 4.2 min via GC-MS) and N-oxide byproducts .
- Mitigation : Use scavenger resins (e.g., QuadraPure™) and recrystallization from ethanol/water .
How does chirality at the piperidine ring affect its pharmacological profile?
Advanced Research Question
- Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-forms .
- Activity Comparison : (R)-enantiomer shows 5x higher affinity for dopamine D₂ receptors (Ki = 8 nM vs. 40 nM for (S)) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
